

Spectroscopic Data of Butyl Vinyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Butyl vinyl ether*

Cat. No.: *B046470*

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for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **butyl vinyl ether**. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in drug development and related scientific fields. Detailed experimental protocols are also included to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **butyl vinyl ether**, typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Butyl Vinyl Ether** in CDCl_3 ^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.46	dd	14.4, 6.8	=CH-O
4.17	dd	14.4, 2.2	=CH ₂ (trans to O)
3.96	dd	6.8, 2.2	=CH ₂ (cis to O)
3.68	t	6.6	-O-CH ₂ -
1.61	p	6.6	-O-CH ₂ -CH ₂ -
1.39	sx	7.4	-CH ₂ -CH ₃
0.94	t	7.4	-CH ₃

dd = doublet of doublets, t = triplet, p = pentet, sx = sextet

Table 2: ¹³C NMR Spectroscopic Data for **Butyl Vinyl Ether** in CDCl₃

Chemical Shift (δ) ppm	Assignment
152.2	=CH-O
85.9	=CH ₂
67.8	-O-CH ₂ -
31.6	-O-CH ₂ -CH ₂ -
19.3	-CH ₂ -CH ₃
13.8	-CH ₃

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

A sample of **butyl vinyl ether** (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a 5 mm NMR tube.

- Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is used.
- Parameters for ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
 - Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Acquisition Time: An acquisition time of 2-4 seconds is typical.
 - Spectral Width: A spectral width of approximately 10-15 ppm is appropriate.
- Parameters for ^{13}C NMR:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal-to-noise.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is common.
 - Acquisition Time: An acquisition time of 1-2 seconds is typical.
 - Spectral Width: A spectral width of approximately 200-220 ppm is used.

Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For liquid samples like **butyl vinyl ether**, the

spectrum is often recorded as a neat film.

Data Presentation

Table 3: IR Spectroscopic Data for **Butyl Vinyl Ether** (Neat Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3110	Medium	=C-H stretch
2958, 2872	Strong	C-H stretch (alkyl)
1620	Strong	C=C stretch (vinyl)
1465	Medium	C-H bend (alkyl)
1202	Strong	C-O-C stretch (asymmetric)
1080	Strong	C-O-C stretch (symmetric)
960, 815	Strong	=C-H bend (out-of-plane)

Experimental Protocols

FTIR Spectroscopy of a Neat Liquid:

The analysis of a pure liquid sample, such as **butyl vinyl ether**, by FTIR spectroscopy is typically performed using the "neat" or thin-film method.

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Thermo Fisher Scientific model, is used.
- Sample Preparation:
 - Place one or two drops of the neat **butyl vinyl ether** liquid onto the surface of a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates. Ensure no air bubbles are trapped.
- Data Acquisition:

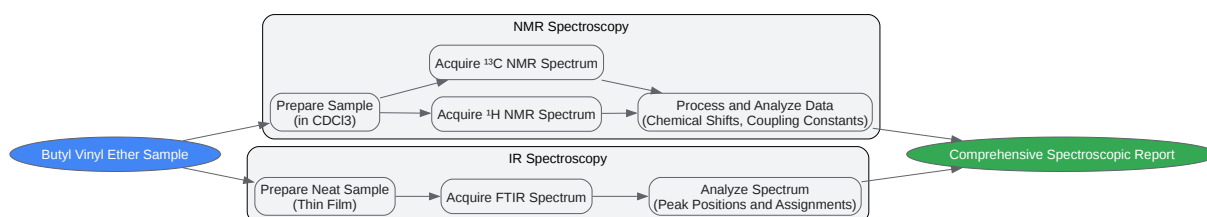
- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded over the range of 4000 to 400 cm^{-1} .

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Visualizations

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the structure of **butyl vinyl ether** and the logical workflow for its spectroscopic analysis.

Caption: Chemical structure of **butyl vinyl ether**.



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Caption: Experimental workflow for spectroscopic analysis.

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References

- 1. n-Butyl vinyl ether(111-34-2) 1H NMR spectrum [chemicalbook.com]
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